molecular formula C16H11NO2 B11863833 2-Anilino-1,4-naphthoquinone CAS No. 6628-97-3

2-Anilino-1,4-naphthoquinone

Cat. No.: B11863833
CAS No.: 6628-97-3
M. Wt: 249.26 g/mol
InChI Key: OPECBHGHSFBITB-UHFFFAOYSA-N
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Description

2-Anilino-1,4-naphthoquinone is an organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of an aniline group attached to the 2-position of the 1,4-naphthoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Anilino-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reaction of 1,4-naphthoquinone with aniline in the presence of a catalyst. For instance, a bentonitic clay-assisted method has been reported, where the reaction occurs under mild conditions in a methanol solution . Another method involves the use of strong Lewis acids and oxidizing agents, such as cerium(IV) chloride, to facilitate the reaction between 1,4-naphthoquinone and aniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of alternative energy sources, such as microwave and ultrasound, has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like aniline derivatives. Reaction conditions often involve refluxing in solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-anilino-1,4-naphthoquinone derivatives exhibit potent anticancer properties. For instance, compounds derived from this structure have shown enhanced cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells. Notably, one derivative was found to be 78.75 times more potent than cisplatin against MDA-MB-231 cells, indicating a promising avenue for developing new anticancer agents .

Case Study: Cytotoxicity and Mechanism of Action

  • Compound Tested : 2-amino-1,4-naphthoquinone-benzamides
  • Cell Lines : MDA-MB-231 and HT-29
  • Findings : IC50 values were significantly lower than that of standard chemotherapeutics (e.g., cisplatin), with mechanisms involving apoptosis induction confirmed through flow cytometry and Hoechst staining .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Various derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, certain derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis and Plasmodium falciparum .

Antimicrobial Activity Summary

CompoundTarget PathogenInhibition Level
AN-03Mycobacterium tuberculosisHigh
AN-04Plasmodium falciparumModerate

Tyrosinase Inhibition

The compound has been identified as a potential inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can have implications for treating hyperpigmentation disorders. Research indicates that some anilino derivatives exhibit stronger inhibitory activity than traditional inhibitors like kojic acid .

Tyrosinase Inhibition Results

  • Compounds Tested : Various anilino-1,4-naphthoquinones
  • Efficacy : Compounds showed greater stability and interaction with the enzyme compared to standard inhibitors.

Neuroprotective Potential

Emerging studies suggest that this compound derivatives may have neuroprotective effects. For example, compounds have been synthesized with hydrophobic moieties aimed at treating Alzheimer's disease by targeting neuroinflammation pathways .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving 1,4-naphthoquinone and amine derivatives. Modifications to the naphthoquinone structure can enhance its biological activity and specificity for various targets .

Synthesis Overview

Reaction TypeStarting MaterialsYield (%)
Nucleophilic substitution2,3-dichloro-1,4-naphthoquinone + amineUp to 93%
Mannich reactionLawsone + aminesVariable

Mechanism of Action

The mechanism of action of 2-Anilino-1,4-naphthoquinone involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the ATP-binding pocket of the receptor, inhibiting its kinase activity and downstream signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. This inhibition leads to reduced cell proliferation, survival, and metastasis in cancer cells .

Comparison with Similar Compounds

2-Anilino-1,4-naphthoquinone can be compared with other similar compounds, such as:

  • 2-Phenylamino-1,4-naphthoquinone
  • 2,3-Dianilino-1,4-naphthoquinone
  • 2-Phenoxy-1,4-naphthoquinone
  • 2,3-Diphenoxy-1,4-naphthoquinone

These compounds share a similar naphthoquinone core but differ in the nature and position of the substituents.

Biological Activity

2-Anilino-1,4-naphthoquinone (2-A1,4-NQ) is a synthetic derivative of naphthoquinone that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of this compound

2-A1,4-NQ is characterized by its naphthoquinone structure, which is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The compound's ability to induce apoptosis and inhibit specific enzymes makes it a candidate for further pharmacological exploration.

2.1 Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of 2-A1,4-NQ derivatives:

  • Cytotoxic Effects : Recent research indicates that 2-A1,4-NQ exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives such as compound 5e showed IC50 values of 0.4 µM against the MDA-MB-231 breast cancer cell line, indicating a potency 78.75 times greater than cisplatin .
  • Mechanism of Action : The mechanism primarily involves the induction of apoptosis through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS) .
CompoundCell LineIC50 (µM)Relative Potency
5eMDA-MB-2310.478.75x cisplatin
5iA5496.15-

2.2 Antimicrobial Activity

2-A1,4-NQ also exhibits significant antimicrobial properties:

  • Broad Spectrum : It has shown effectiveness against various bacterial strains and fungi. For example, certain derivatives were effective against Plasmodium falciparum and Mycobacterium tuberculosis .
  • Mechanisms : The antimicrobial action is attributed to ROS generation and interference with mitochondrial respiration in pathogens .

2.3 Anti-inflammatory Effects

Research indicates that some derivatives of naphthoquinones can inhibit pro-inflammatory cytokine production:

  • P2X7 Receptor Blockade : Certain compounds demonstrated greater inhibitory activity on IL-1β production than established P2X7 receptor blockers . This suggests potential applications in treating inflammatory diseases.

3.1 Study on Cytotoxic Mechanisms

A study focused on the cytotoxic effects of synthesized derivatives found that compound 5e triggered apoptosis in cancer cells through flow cytometric analysis and Hoechst staining . The study highlighted the importance of structural modifications in enhancing biological activity.

3.2 Antimicrobial Efficacy Evaluation

In another study, a series of anilino-1,4-naphthoquinones were evaluated for their antimicrobial properties against clinically isolated bacterial strains. The results indicated that some compounds significantly inhibited biofilm formation by over 60%, outperforming standard antibacterial drugs like ciprofloxacin .

4. Conclusion

The biological activity of this compound showcases its potential as a multifaceted therapeutic agent with applications in oncology and infectious disease management. Continued research is essential to fully elucidate its mechanisms and optimize its efficacy through structural modifications.

Q & A

Q. Basic: What are the key structural features of 2-anilino-1,4-naphthoquinone that influence its biological activity?

The biological activity of this compound is governed by its naphthoquinone core and the anilino substituent. The quinone scaffold enables redox cycling, generating reactive oxygen species (ROS) critical for anticancer activity . The anilino group at the 2-position enhances electrophilicity, facilitating interactions with biological targets like the epidermal growth factor receptor (EGFR) . X-ray crystallography confirms planar geometry, which optimizes π-π stacking and hydrogen bonding with protein active sites .

Q. Advanced: How can researchers optimize synthetic routes for this compound derivatives under varying catalytic conditions?

Synthetic optimization involves evaluating reaction parameters:

  • Catalysts : CeCl₃ improves yields in reflux conditions via Lewis acid activation .
  • Solvent systems : Acetone or ethanol enhances solubility during crystallization .
  • Energy sources : Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 24 hours under reflux) .
  • Substituent compatibility : Electron-withdrawing groups (e.g., -F, -Cl) on the aniline moiety stabilize intermediates, while electron-donating groups (e.g., -OCH₃) require inert atmospheres to prevent oxidation .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.22 Å, confirming quinoid structure) .
  • ¹H/¹³C NMR : Identifies substituent effects; aromatic protons resonate at δ 6.8–8.5 ppm, while NH protons appear downfield (δ ~10 ppm) due to hydrogen bonding .
  • IR spectroscopy : Detects carbonyl stretches (1660–1680 cm⁻¹) and NH bends (1540 cm⁻¹) .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials (-0.3 to -0.5 V vs. Ag/AgCl) linked to ROS generation .

Q. Advanced: How does the substitution pattern on the anilino group affect the redox behavior and anticancer activity of this compound?

  • Electron-withdrawing substituents (e.g., -NO₂, -CF₃): Lower reduction potentials, increasing ROS production and cytotoxicity (IC₅₀ = 2–5 μM in HeLa cells) .
  • Electron-donating substituents (e.g., -OCH₃, -NH₂): Stabilize semiquinone radicals, reducing ROS but enhancing DNA intercalation .
  • Halogenated derivatives (e.g., -Cl): Improve lipophilicity, enhancing cellular uptake and EGFR inhibition (Ki = 0.8 μM) .
    Contradictions in activity data often arise from assay variability; standardized MTT protocols and ROS quantification are recommended .

Q. Basic: What role does metal coordination play in enhancing the pharmacological properties of this compound?

Coordination with transition metals (e.g., Pt, Pd) modifies reactivity:

  • Platinum complexes : Increase DNA crosslinking, synergizing with quinone-induced ROS for apoptosis .
  • Copper complexes : Enhance nuclease activity via Fenton-like reactions .
  • Lanthanide complexes : Improve photodynamic therapy efficacy through ligand-to-metal charge transfer . Stability constants (log β = 8–12) correlate with cytotoxicity .

Q. Advanced: What strategies can resolve contradictions in reported biological activity data among this compound derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., para vs. meta positions) to isolate electronic vs. steric effects .
  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and ROS detection methods (e.g., DCFH-DA) .
  • Computational modeling : Density functional theory (DFT) predicts redox potentials and binding affinities to EGFR .
  • Crystallographic validation : Compare ligand-protein co-crystal structures to confirm binding modes .

Q. Basic: How do solvent systems influence the crystallization and purity of this compound?

  • Acetone : Yields red cuboid crystals (space group P2₁/c) with 99% purity via slow evaporation .
  • Ethanol/water mixtures : Reduce impurities (<1%) by precipitating unreacted aniline derivatives .
  • Dichloromethane : Avoid for polar derivatives due to low solubility (e.g., nitro-substituted analogs) .

Q. Advanced: What mechanistic insights explain the dual pro-oxidant and antioxidant behavior of this compound derivatives?

  • Pro-oxidant activity : One-electron reduction generates semiquinone radicals, which react with O₂ to form superoxide (O₂⁻) .
  • Antioxidant activity : Two-electron reduction forms hydroquinones, which scavenge ROS via NADPH-dependent recycling .
    The balance depends on cellular NAD(P)H levels and substituent electron affinity . Fluorinated derivatives favor pro-oxidant pathways, while methoxy groups promote antioxidant effects .

Q. Basic: What are the safety considerations for handling this compound in laboratory settings?

  • Toxicity : LD₅₀ (oral, rats) = 250 mg/kg; use PPE to prevent dermal absorption .
  • Storage : Keep under argon at -20°C to prevent oxidation .
  • Waste disposal : Neutralize with 10% NaHCO₃ before incineration .

Q. Advanced: How can chemoenzymatic approaches expand the structural diversity of this compound derivatives?

  • Biocatalysis : Horseradish peroxidase (HRP) mediates regioselective coupling of anilines to the quinone core .
  • Enzymatic resolution : Lipases separate enantiomers in chiral derivatives (e.g., 2-(R-phenyl)amino analogs) .
  • Green chemistry : Laccase-catalyzed reactions in aqueous media reduce solvent waste .

Properties

IUPAC Name

2-anilinonaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)16(19)13-9-5-4-8-12(13)15/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECBHGHSFBITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216488
Record name 2-Anilino-1,4-naphthoquinone
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Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-97-3
Record name 2-Anilino-1,4-naphthoquinone
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Record name NSC59789
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Record name 2-Anilino-1,4-naphthoquinone
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Record name 2-Anilino-1,4-naphthoquinone
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